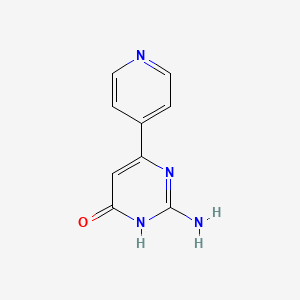

2-Amino-6-(4-pyridinyl)-4-pyrimidinol

説明

2-Amino-6-(4-pyridinyl)-4-pyrimidinol is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at position 2, a hydroxyl group at position 4, and a 4-pyridinyl moiety at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

特性

IUPAC Name |

2-amino-4-pyridin-4-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-9-12-7(5-8(14)13-9)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKLRUQDALYCPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80430760 | |

| Record name | 2-Amino-6-(4-pyridinyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54950-12-8 | |

| Record name | 2-Amino-6-(4-pyridinyl)-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80430760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-Amino-6-(4-pyridinyl)-4-pyrimidinol, emphasizing substituent variations, molecular properties, and biological activities:

Structural and Electronic Differences

- Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃, F): Enhance hydrogen-bond acceptor capacity and metabolic stability. Electron-Donating Groups (e.g., methyl, methoxy): Increase solubility but may reduce target affinity. 2-Amino-6-methyl-4-pyrimidinol shows lower cytotoxicity compared to abacavir, a related purine analog . Bulkier Groups (e.g., phenylsulfonylmethyl): Introduce steric hindrance, which can either block off-target interactions or reduce bioavailability .

Pharmacological and Biochemical Profiles

- Antiviral Activity: While this compound itself lacks reported antiviral data, its methyl-substituted analog (2-Amino-6-methyl-4-pyrimidinol) demonstrates in vitro efficacy against Feline Immunodeficiency Virus (FIV), though with higher cytotoxicity than didanosine .

- Enzyme Inhibition: Docking studies highlight 2-Amino-6-(fluoromethyl)-4-pyrimidinol as a potent UBE2C inhibitor (docking score: -5.95582), outperforming analogs like 6-(fluoromethyl)-2-methyl-4-pyrimidinol (-5.94646) .

- Anti-Inflammatory Potential: Indole-pyrimidine hybrids (e.g., 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol) show >85% inflammation inhibition, suggesting that 4-pyridinyl substitution could similarly modulate cyclooxygenase or cytokine pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。